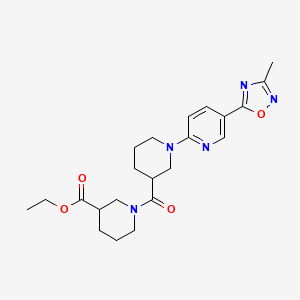

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound “Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate” contains an oxadiazole ring , a pyridine ring , and a piperidine ring . These structures are common in many biologically active compounds and drugs, suggesting that this compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action would depend on the specific targets of this compound. Oxadiazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . Similarly, indole derivatives, which share some structural similarities with pyridine, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Given the biological activities associated with oxadiazole and indole derivatives, it’s possible that this compound could influence pathways related to inflammation, viral replication, or cell proliferation .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned above, oxadiazole and indole derivatives can have various biological effects, suggesting that this compound could potentially influence a range of cellular processes .

Actividad Biológica

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by the following chemical formula and properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 298.33 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 95143742 |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxadiazole and pyridine moieties, which are known to exhibit a range of pharmacological effects. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine) have shown efficacy against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that the presence of the oxadiazole group enhances interaction with microbial enzymes, leading to increased antimicrobial potency .

Antimalarial Activity

A related study highlighted the antimalarial potential of oxadiazole derivatives. The compound's effectiveness was evaluated against Plasmodium falciparum, revealing an EC50 value of 0.263 μM. This suggests a promising avenue for further development as an antimalarial agent . The mechanism appears to involve inhibition of mitochondrial electron transport chains critical for parasite survival.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Pathways : The oxadiazole moiety is believed to interfere with key enzymatic pathways in pathogens.

- Disruption of Membrane Integrity : Some studies suggest that the compound may disrupt cellular membranes, leading to cell lysis in susceptible organisms.

- Interaction with DNA/RNA Synthesis : There is evidence that similar compounds can inhibit nucleic acid synthesis, further impeding pathogen replication.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antimicrobial activity. Compounds with larger substituents at the 3-position exhibited reduced activity compared to smaller groups . This emphasizes the importance of structural optimization in drug design.

Case Study 2: Antimalarial Activity

In a comparative analysis involving several oxadiazole derivatives, it was observed that those with a pyridyl substitution demonstrated enhanced antimalarial properties. The most effective derivative showed an EC50 value significantly lower than that of established antimalarial agents . This highlights the potential for developing new treatments based on this scaffold.

Structure–Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Methyl group | Increased activity |

| 4 | Hydroxyl group | Decreased activity |

| 5 | Carboxylic acid | Enhanced solubility |

These findings suggest that careful tuning of substituents can optimize both efficacy and pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Oxadiazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Neurological Disorders

Given its piperidine structure, there is potential for this compound in treating neurological disorders. Piperidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems . Research into its effects on conditions like Alzheimer’s disease is ongoing.

Antitubercular Activity

Recent studies have highlighted the potential of similar compounds in combating tuberculosis. The design and synthesis of novel derivatives aimed at improving efficacy against Mycobacterium tuberculosis have been reported, indicating a pathway for further exploration of this compound in this area .

Case Studies

Análisis De Reacciones Químicas

Oxadiazole Ring Formation

Oxadiazoles are typically synthesized via condensation of hydrazides with carbon disulfide (CS₂) under alkaline conditions. For example, hydrazides react with CS₂ and KOH to form 1,3,4-oxadiazoles via cyclization . This mechanism is likely applicable to the 3-methyl-1,2,4-oxadiazole fragment:

R–NH–NH₂ + CS₂ + KOH → R–N=C–S–C=N–

The methyl group at position 3 is introduced via alkylation or substitution during the synthesis .

Pyridine-Oxadiazole Coupling

Coupling of the oxadiazole to pyridine-2-yl may involve metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann coupling) or direct substitution via nucleophilic aromatic substitution. For instance, halogenated pyridines can undergo coupling with oxadiazole derivatives under palladium catalysis .

Piperidine Ring Functionalization

The piperidine rings are functionalized via carbonyl activation (e.g., esterification or amidation):

-

Esterification : Ethyl esters are typically formed by reacting carboxylic acids with ethanol under acid catalysis.

-

Amide bond formation : Piperidine-3-carboxylate esters react with amines (e.g., from another piperidine ring) to form amides, often using coupling agents like EDC or HATU .

-

Experimental Insights and Data

Reaction Yields and Conditions

Synthesis of oxadiazole-containing compounds often benefits from microwave-assisted methods , which accelerate reaction rates compared to conventional heating . For example:

| Reaction Step | Microwave Yield (%) | Conventional Yield (%) | Microwave Time (s) | Conventional Time (min) |

|---|---|---|---|---|

| Oxadiazole cyclization | 91–96 | 72–86 | 30–70 | 900–1800 |

| Amide bond formation | 85–95 | 70–90 | 30–70 | 60–180 |

(Adapted from microwave vs conventional synthesis comparisons for similar oxadiazole hybrids)

Structural Elucidation

NMR spectroscopy is critical for confirming regiochemistry and stereochemistry. For example:

Propiedades

IUPAC Name |

ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLMNJVGMMVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.